2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol is a chemical compound featuring a unique structure that includes a brominated pyridine moiety, an isopropyl amino group, and an ethanol functional group. Its molecular formula is , with a molecular weight of approximately 245.12 g/mol. The presence of the bromine atom at the 6-position of the pyridine ring significantly influences its reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural characteristics, which may confer specific pharmacological properties.
These reactions facilitate the derivatization of the compound for various applications in drug development and organic synthesis.
Research indicates that 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol may exhibit significant biological activities. Compounds with similar structures have been studied for their potential as:
The specific biological activity of this compound would require further empirical studies to elucidate its pharmacodynamics and pharmacokinetics.
The synthesis of 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol can be achieved through several methods:
This compound has potential applications in various fields, including:
Interaction studies are critical for understanding how 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol interacts with biological systems. Key areas of investigation include:
Preliminary studies may involve in vitro assays followed by in vivo models to assess efficacy and safety.
Several compounds share structural features with 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-pyridin-3-ylmethyl-isopropyl-amino | Similar brominated pyridine structure | Different substitution pattern; may exhibit different biological activities |
| 2-(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanol | Contains methyl substitution | Potentially altered pharmacological properties due to additional methyl group |
| 6-Bromo-pyridin-3-ylmethyl-isopropyl-amino | Bromine at a different position on the pyridine ring | May show distinct reactivity and biological profile |
These compounds illustrate the diversity within pyridine derivatives while underscoring the unique characteristics of 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol, particularly its specific bromination and functionalization patterns that may influence its reactivity and biological interactions.